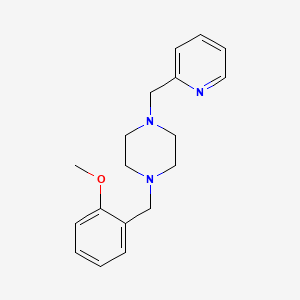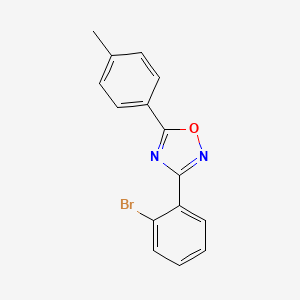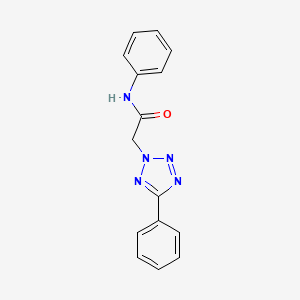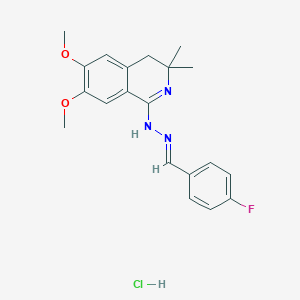
1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine (MBPP) is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic properties.
Biochemical and Physiological Effects:
1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase dopamine and serotonin levels in certain regions of the brain, which may contribute to its therapeutic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for more precise and targeted studies. However, one limitation is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine. One area of interest is its potential as a treatment for drug addiction and withdrawal symptoms. Additionally, further studies on its mechanism of action and effects on neurotransmitter systems may provide insight into its therapeutic potential for various psychiatric disorders. Finally, the development of more selective and potent derivatives of 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine may lead to the discovery of novel therapeutic agents.
Synthesis Methods
The synthesis of 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine involves the reaction of 2-pyridinemethanol with 1-(2-methoxyphenyl)piperazine in the presence of a catalyst such as trifluoroacetic acid. The reaction yields 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine as a white crystalline solid with a melting point of 180-182°C.
Scientific Research Applications
1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Additionally, 1-(2-methoxybenzyl)-4-(2-pyridinylmethyl)piperazine has been investigated for its potential as a treatment for drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-8-3-2-6-16(18)14-20-10-12-21(13-11-20)15-17-7-4-5-9-19-17/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAWVOOIBLHBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-4-(pyridin-2-ylmethyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
![N-[4-(acetylamino)-2-chlorophenyl]benzamide](/img/structure/B5855436.png)

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![2,6-dimethyl-1-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone](/img/structure/B5855459.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)
![1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)